Alcaftadine

Descripción

Historical Context of Antihistamines and Allergic Conjunctivitis Therapy

The treatment of allergic conjunctivitis has evolved significantly over the past century. The discovery of histamine (B1213489) and its role in allergic reactions paved the way for the development of antihistamines. nih.gov The first generation of these drugs, introduced from the 1940s, provided symptomatic relief but were often associated with side effects like sedation. wikipedia.orgtg.org.au The quest for more targeted therapies with fewer side effects led to the development of second-generation antihistamines, which offered a better safety profile. wikipedia.orgresearchgate.net Initially, oral antihistamines were a common approach for allergic conditions, including ocular allergies. researchgate.net However, the desire for more direct and rapid relief with minimal systemic exposure spurred the development of topical ophthalmic formulations.

Evolution of Ocular Anti-allergic Agents

The evolution of topical treatments for allergic conjunctivitis saw the introduction of several classes of drugs. Initially, simple vasoconstrictors were used to reduce redness. eyewiki.orgallergy.org.au These were followed by the development of topical antihistamines, which directly block the action of histamine on the conjunctiva. medscape.com

A significant advancement was the introduction of mast cell stabilizers, such as sodium cromoglycate, which prevent the release of histamine and other inflammatory mediators from mast cells. tg.org.aunih.gov While effective for prophylaxis, their onset of action was slower than that of antihistamines. tg.org.au

This led to the development of "dual-action" agents that combine both antihistaminic and mast cell-stabilizing properties in a single molecule. patsnap.comcarnit.co.il Drugs like olopatadine (B1677272), ketotifen (B1218977), and bepotastine (B66143) fall into this category and have become mainstays in the treatment of allergic conjunctivitis. jebmh.commdpi.com Alcaftadine represents a further refinement in this class, exhibiting potent antihistaminic and mast cell-stabilizing effects. patsnap.comnih.gov It has demonstrated high affinity for H1 and H2 receptors and moderate affinity for H4 receptors, acting as an inverse agonist at these sites. jebmh.comnih.gov

Current Therapeutic Landscape for Allergic Conjunctivitis Management

The current landscape for managing allergic conjunctivitis is diverse, with treatment choice often guided by the severity and chronicity of the condition. medscape.com For mild and intermittent symptoms, over-the-counter artificial tears and antihistamine/vasoconstrictor eye drops are often the first line of defense. eyewiki.orgnih.gov

For more persistent or moderate-to-severe cases, dual-action topical agents are frequently prescribed. nih.govmdpi.com These are favored for their rapid onset of action and ability to provide both immediate relief and long-term control. nih.gov The development of once-daily formulations, such as higher concentrations of olopatadine and this compound, has improved patient convenience. jebmh.comnih.gov

In addition to antihistamines and mast cell stabilizers, other therapeutic options include topical nonsteroidal anti-inflammatory drugs (NSAIDs) and, for severe cases, short-term topical corticosteroids. medscape.commedscape.com However, corticosteroids carry a risk of side effects with long-term use. allergy.org.aumedicalletter.org The therapeutic landscape continues to evolve, with ongoing research into new molecules and formulations aiming for greater efficacy, longer duration of action, and improved safety profiles. aao.orgsanten.com

Detailed Research Findings on this compound

Clinical trials have consistently demonstrated the efficacy and rapid, long-lasting action of this compound in preventing ocular itching associated with allergic conjunctivitis.

A key method for evaluating the efficacy of anti-allergic eye drops is the Conjunctival Allergen Challenge (CAC) model. dovepress.com In this model, a specific allergen is introduced to the eye of an allergic individual to induce a reaction, which is then measured.

In a pivotal phase III, multi-center, placebo-controlled trial, this compound 0.25% was shown to be effective in preventing ocular itching and conjunctival redness. arvojournals.org The study highlighted both a rapid onset of action, within 3 minutes, and a prolonged duration of action of at least 16 hours. arvojournals.orgnih.gov At 3 minutes after the allergen challenge, 97% of this compound-treated patients experienced minimal itching when the drug was administered 15 minutes prior, and 87% had minimal itching when administered 16 hours prior. arvojournals.org

Another pooled analysis of two multicenter, randomized clinical trials compared once-daily this compound 0.25% with olopatadine 0.2%. nih.gov The results indicated that this compound demonstrated greater efficacy in preventing ocular itching at 3 minutes post-CAC and across all time points 16 hours after instillation. nih.gov The mean itch score for this compound was significantly lower than for olopatadine (0.50 vs. 0.87, respectively). nih.gov

Furthermore, a retrospective study comparing this compound 0.25% with bepotastine besilate 1.5% found that while both were effective, this compound showed statistically significant better results in relieving itching and redness. silae.it

The tables below summarize key findings from comparative clinical studies of this compound.

Data from a pooled analysis of two multicenter randomized clinical trials. nih.gov

Table 2: this compound vs. Bepotastine for Ocular Itch Relief

| Time Point | This compound 0.25% (Mean Itch Score) | Bepotastine Besilate 1.5% (Mean Itch Score) | P-value |

|---|---|---|---|

| 15 minutes post-instillation | 1.675 | 1.925 | 0.029 |

| 1 week post-treatment | Significantly better than Bepotastine | - | 0.007 |

Data from a retrospective cohort study. silae.it

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Antazoline |

| Azelastine |

| Bepotastine |

| Bilastine |

| Cetirizine |

| Cromolyn sodium |

| Desloratadine |

| Dexamethasone (B1670325) |

| Emedastine |

| Epinastine |

| Fexofenadine |

| Histamine |

| Hydroxyzine |

| Ketorolac (B1673617) |

| Ketotifen |

| Levocabastine |

| Levocetirizine |

| Lodoxamide |

| Loratadine |

| Loteprednol |

| Naphazoline |

| Nedocromil |

| Olopatadine |

| Oxymetazoline |

| Pemirolast |

| Pheniramine |

| Phenylephrine |

| Prednisolone |

| Promethazine |

| Reproxalap |

| Rupatadine |

| Sodium cromoglycate |

| Terfenadine |

| Tetrahydrozoline |

Structure

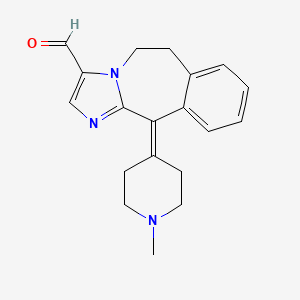

2D Structure

3D Structure

Propiedades

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598455 | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly solubility | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147084-10-4 | |

| Record name | Alcaftadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action and Pharmacological Profile of Alcaftadine

Multi-Receptor Antagonism

Alcaftadine's primary mechanism of action involves its interaction with multiple histamine (B1213489) receptors. Histamine, a key mediator in allergic reactions, exerts its effects by binding to four distinct receptor subtypes: H1, H2, H3, and H4. This compound distinguishes itself by demonstrating affinity for H1, H2, and H4 receptors, a characteristic that contributes to its broad-spectrum antihistaminic activity.

Histamine H1 Receptor Inverse Agonism/Antagonism

This compound is a potent antagonist and inverse agonist of the histamine H1 receptor. The H1 receptor is a primary target in the treatment of allergic conditions. By blocking the H1 receptor, this compound effectively inhibits the classic allergic symptoms of itching and redness. This action prevents histamine from binding to its receptors on nerve endings and blood vessels in the conjunctiva, thereby mitigating the hallmark symptoms of allergic conjunctivitis.

Histamine H2 Receptor Antagonism

In addition to its potent H1 receptor blockade, this compound also acts as an antagonist at the histamine H2 receptor. While H1 receptors are primarily associated with itching and immediate hypersensitivity reactions, H2 receptors are involved in vasodilation, which contributes to the redness and swelling seen in allergic responses. This compound's antagonism of the H2 receptor provides an additional mechanism to reduce conjunctival hyperemia.

Histamine H4 Receptor Antagonism

This compound also exhibits antagonistic activity at the histamine H4 receptor. The H4 receptor is primarily found on immune cells, including mast cells, eosinophils, and T-cells. Its activation is linked to the inflammatory cascade and the recruitment of these cells to the site of an allergic reaction. By acting as a functional antagonist of the H4 receptor, this compound can modulate the immune response and attenuate the late-phase allergic reaction, which involves the influx of inflammatory cells.

Comparative Receptor Binding Affinities (H1, H2, H4 vs. other histamine receptors)

The binding affinity of this compound varies across the different histamine receptor subtypes. It demonstrates a high affinity for both H1 and H2 receptors, with binding affinities in the nanomolar range. Its affinity for the H4 receptor is more moderate. This unique receptor binding profile, with potent activity at H1 and H2 receptors and additional effects at the H4 receptor, contributes to its comprehensive therapeutic action.

Comparative Receptor Binding Affinities of this compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) | | :--- | :---

Mast Cell Stabilization

Inhibition of Histamine Release from Mast Cells

A key feature of this compound's pharmacological profile is its ability to inhibit the release of histamine from mast cells. webmd.comdrugbank.comnih.gov Mast cell degranulation is a pivotal event in the allergic cascade, releasing a torrent of inflammatory mediators. tandfonline.comtouchophthalmology.com By stabilizing mast cells, this compound effectively prevents this release, addressing a primary trigger of allergic symptoms. nih.govpatsnap.comnjppp.com This dual action of blocking histamine receptors and preventing histamine release provides comprehensive control over the early phase of the allergic response. researchgate.netnjppp.com

Prevention of Inflammatory Mediator Release

Beyond histamine, mast cell degranulation unleashes a variety of other inflammatory mediators, including cytokines and lipid mediators, which contribute to the late-phase allergic reaction. nih.govtandfonline.com this compound has been shown to inhibit the release of these substances. nih.govnjppp.com By preventing the release of pro-inflammatory cytokines and lipid mediators, this compound helps to mitigate the sustained inflammation that characterizes the late-phase response. nih.govtandfonline.com

Anti-inflammatory Effects Beyond Histamine Blockade

Inhibition of Eosinophil Recruitment and Activation

Eosinophils are key inflammatory cells involved in the late-phase allergic response. tandfonline.comnih.gov Their recruitment to the site of allergic inflammation is a critical step in the perpetuation of the inflammatory cascade. Research has demonstrated that this compound can significantly inhibit the recruitment of eosinophils. nih.govnih.govtermedia.pl In a guinea pig model of allergic conjunctivitis, this compound showed a dose-dependent ability to reduce eosinophil levels in the conjunctiva. dovepress.com This effect is thought to be mediated, at least in part, by its broad-spectrum histamine receptor antagonism. termedia.pl Furthermore, this compound has been shown to inhibit eosinophil activation, further dampening the inflammatory response. drugbank.comnih.govnjppp.com

Attenuation of Delayed Eosinophil Influx

The late-phase allergic reaction is characterized by a sustained influx of inflammatory cells, particularly eosinophils. dovepress.comapacsci.com this compound has been shown to effectively attenuate this delayed eosinophil influx. dovepress.com In preclinical studies, the reduction in eosinophil peroxidase levels in conjunctival tissue by this compound was comparable to that of the potent corticosteroid, dexamethasone (B1670325), at the highest doses tested. dovepress.com This demonstrates a robust anti-inflammatory effect that extends beyond the immediate allergic response.

Impact on Tight Junction Proteins (e.g., zonula occludens-1, E-cadherin)

The integrity of the epithelial barrier is crucial in preventing the penetration of allergens. Tight junction proteins, such as zonula occludens-1 (ZO-1) and E-cadherin, are essential for maintaining this barrier. nih.govplos.org Allergic inflammation can lead to the degradation of these vital proteins. nih.gov Studies have shown that this compound has a protective effect on these tight junction proteins. nih.govtermedia.pltaylorandfrancis.com

Reduction of Allergen-Induced Degradation of Tight Junction Proteins

In a murine model of allergic conjunctivitis, allergen challenge led to a significant decrease in the expression of ZO-1 and E-cadherin. nih.gov Treatment with this compound was found to prevent this degradation, preserving the integrity of the conjunctival epithelium. nih.govtermedia.pltermedia.pl Specifically, this compound treatment resulted in statistically superior levels of both ZO-1 and E-cadherin compared to controls. nih.gov This protective effect on epithelial tight junctions is a key differentiator for this compound and may contribute to its sustained therapeutic effect. nih.govtaylorandfrancis.com

Table 1: Effects of this compound on Eosinophil Infiltration and Tight Junction Protein Expression in a Murine Model of Allergic Conjunctivitis

| Treatment Group | Conjunctival Eosinophil Infiltration | ZO-1 Expression | E-cadherin Expression |

|---|---|---|---|

| This compound-treated | Significantly lower than controls | Significantly higher than controls | Significantly higher than controls |

| Olopatadine-treated | Not significantly different from controls | Decrease not prevented | Not significantly different from controls |

| Control | High | Significantly decreased | Significantly decreased |

Data derived from a murine model of allergic conjunctivitis. nih.gov

Modulation of Chemotaxis

The primary mechanism behind this compound's influence on chemotaxis involves its antagonist activity at histamine H4 receptors. dovepress.comnih.gov The H4 receptor is notably expressed on various immune cells, including eosinophils, T-lymphocytes, mast cells, and dendritic cells, and plays a crucial role in mediating their migration. dovepress.comnih.gov Histamine itself can act as a chemoattractant for these cells through the H4 receptor. archivesofmedicalscience.com By blocking this receptor, this compound directly inhibits the histamine-driven chemotaxis of these key inflammatory cells. dovepress.comnih.gov

Research has particularly highlighted this compound's ability to inhibit the migration of eosinophils. nih.gov Eosinophils are critical players in the late-phase allergic reaction, and their recruitment to inflamed tissues is driven by chemokines like eotaxin. nih.govfrontiersin.orgnih.gov Studies using murine models of allergic conjunctivitis have shown that this compound significantly inhibits eosinophil recruitment to the conjunctiva following an allergen challenge. nih.gov This effect is believed to be at least partially mediated by its antagonism of H4 receptors, as these receptors are known to be involved in eosinophil chemotaxis. dovepress.comnih.gov In one study, this compound 0.25% was found to be statistically superior to olopatadine (B1677272) 0.1% in preventing eosinophil infiltration into the conjunctiva. nih.gov

The table below summarizes the findings from a preclinical study on the effect of this compound on eosinophil influx in a guinea pig model of allergic conjunctivitis.

Table 1: Effect of this compound on Eosinophil Influx

| Treatment Group | Dose (mg/kg) | Mean Eosinophil Peroxidase Level | Percentage Reduction vs. Vehicle | Statistical Significance (vs. Vehicle) |

|---|---|---|---|---|

| Vehicle | - | - | - | - |

| This compound | 0.02 | - | Not Specified | Not Significant |

| This compound | 0.1 | - | Statistically Significant | P < 0.01 |

| This compound | 0.5 | - | Statistically Significant | P < 0.01 |

| Ketotifen (B1218977) | 1.0 | - | Not Statistically Significant | Not Significant |

| Dexamethasone | - | - | Statistically Significant | P < 0.01 |

Data derived from a guinea pig conjunctival allergy challenge model. dovepress.comtandfonline.com

This inhibition of chemotaxis is a crucial aspect of this compound's pharmacological profile, providing a multi-faceted approach to managing allergic inflammation by not only blocking the immediate effects of histamine but also by reducing the subsequent infiltration of key immune cells. ncats.ioresearchgate.net

Pharmacokinetics of Alcaftadine

Absorption Characteristics

Following bilateral topical ocular administration of 0.25% alcaftadine ophthalmic solution, both this compound and its active carboxylic acid metabolite are rapidly absorbed into the systemic circulation. nih.govnih.govpharmaffiliates.comnih.gov

Time to Peak Plasma Levels (Tmax) of this compound

The median time to reach peak plasma concentrations (Tmax) for this compound is approximately 15 minutes following topical ocular administration. nih.govnih.govpharmaffiliates.comnih.gov

Time to Peak Plasma Levels (Tmax) of Carboxylic Acid Metabolite

The active carboxylic acid metabolite reaches its peak plasma concentration (Tmax) approximately 1 hour after the topical ocular administration of this compound. nih.govnih.govpharmaffiliates.comnih.gov

Plasma Concentration Profiles (this compound and Metabolite)

Plasma concentration profiles demonstrate rapid absorption and subsequent decline for both this compound and its active metabolite.

Table 1: Peak Plasma Concentrations and Quantification Limits

| Compound | Mean Cmax (approx.) | Lower Limit of Quantification (LLOQ) | Time below LLOQ (approx.) |

| This compound | 0.06 ng/mL (60 pg/mL) nih.govnih.govpharmaffiliates.comnih.gov | 0.01 ng/mL (10 pg/mL) nih.govnih.govpharmaffiliates.comnih.gov | 3 hours after dosing nih.govnih.govpharmaffiliates.comnih.gov |

| Carboxylic Acid Metabolite | 3 ng/mL nih.govnih.govpharmaffiliates.comnih.gov | 0.10 ng/mL (100 pg/mL) nih.govnih.govpharmaffiliates.comnih.gov | 12 hours after dosing nih.govnih.govpharmaffiliates.comnih.gov |

Note: As a text-based model, the tables provided are static. For interactive functionality, specialized software or web-based applications would be required.

Systemic Exposure Following Ocular Administration

Following daily topical ocular administration of this compound, there is minimal systemic absorption, and no indication of systemic accumulation or changes in plasma exposure for either this compound or its active metabolite. pharmaffiliates.comguidechem.comnih.govpharmaffiliates.comnih.gov The protein binding of this compound is approximately 39.2%, while that of its active metabolite is approximately 62.7%. guidechem.comnih.govnih.govpharmaffiliates.comnih.gov

Metabolism

The metabolism of this compound is a key aspect of its pharmacokinetic profile, primarily involving its conversion into an active metabolite.

Metabolic Pathways: Aldehyde Oxidation to Carboxylic Acid Metabolite

This compound is metabolized predominantly via aldehyde oxidation to form an active carboxylic acid metabolite. guidechem.comnih.govnih.govpharmaffiliates.comnih.gov This metabolic process is mediated by non-CYP450 cytosolic enzymes, specifically identified as aldehyde dehydrogenase and aldehyde oxidase. nih.gov In vitro studies have indicated that neither this compound nor its carboxylic acid metabolite significantly inhibit reactions catalyzed by major CYP450 enzymes, suggesting a low potential for clinically relevant drug interactions involving these enzymes. guidechem.comnih.govpharmaffiliates.comnih.gov The carboxylic acid metabolite is primarily eliminated unchanged in the urine. guidechem.comnih.govnih.govpharmaffiliates.comnih.gov The elimination half-life of this active metabolite is approximately 2 hours following topical ocular administration. pharmaffiliates.comguidechem.comnih.govnih.govpharmaffiliates.comnih.gov

Enzymatic Processes: Role of Non-CYP450 Cytosolic Enzymes (e.g., aldehyde dehydrogenase, aldehyde reductase)

The metabolism of this compound is predominantly mediated by non-CYP450 cytosolic enzymes, leading to the formation of an active carboxylic acid metabolite. nih.govfda.govdrugbank.comdrugs.comfda.govdrugs.com Studies suggest that this metabolic conversion likely involves soluble cytosolic enzymes such as aldehyde dehydrogenase (ALDH) and aldehyde reductase (AKR). researchgate.netnih.gov While other enzymes, including alcohol dehydrogenase (ADH) and aldehyde oxidase (AOX), also participate in aldehyde detoxification, ALDH and AKR play a critical role in cellular protection against toxic aldehydes. nih.gov In vitro studies have indicated that neither this compound nor its carboxylic acid metabolite significantly inhibit reactions catalyzed by major CYP450 enzymes, suggesting a low potential for clinically relevant drug interactions involving the CYP450 system. researchgate.netnih.govfda.govfda.govdrugs.com

Elimination

Elimination Half-Life of this compound

Following bilateral topical ocular administration of this compound ophthalmic solution, plasma concentrations of this compound were found to be below the lower limit of quantification (10 pg/mL or 0.01 ng/mL) by approximately 3 hours after dosing. nih.govfda.govdrugbank.comdrugs.comfda.govdrugs.commedscape.com The mean peak plasma concentration (Cmax) of this compound was approximately 60 pg/mL, occurring at a median time to maximum concentration (Tmax) of 15 minutes. nih.govdrugbank.comdrugs.comfda.govdrugs.commedscape.com

Elimination Half-Life of Carboxylic Acid Metabolite

The elimination half-life of the carboxylic acid metabolite is approximately 2 hours following topical ocular administration. nih.govfda.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgunboundmedicine.commedscape.com Plasma concentrations of this metabolite were generally below the lower limit of quantification (100 pg/mL or 0.10 ng/mL) by 12 hours after dosing. nih.govfda.govdrugbank.comfda.govdrugs.commedscape.com

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite

| Parameter | This compound | Carboxylic Acid Metabolite | Source |

| Peak Plasma Concentration (Cmax) | ~60 pg/mL | ~3 ng/mL | nih.govdrugbank.comfda.govdrugs.commedscape.com |

| Time to Peak Plasma Concentration (Tmax) | 15 minutes | 1 hour | nih.govdrugbank.comdrugs.comfda.govdrugs.commedscape.com |

| Elimination Half-Life | Below quantification by 3 hours | ~2 hours | nih.govfda.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgunboundmedicine.commedscape.com |

| Plasma Concentration Below Quantification By | 3 hours | 12 hours | nih.govfda.govdrugbank.comdrugs.comfda.govdrugs.commedscape.com |

Protein Binding and Distribution

The protein binding of this compound is approximately 39.2%. crsubscription.comnih.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgmedscape.com In contrast, its active carboxylic acid metabolite exhibits higher protein binding, approximately 62.7%. crsubscription.comnih.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgmedscape.com Regarding distribution, this compound has an affinity for red blood cells, with approximately 39.17% (±1.4 SD) distributed to them. nih.govfda.gov The carboxylic acid metabolite, however, is predominantly found in the plasma, with approximately 69.7% (±1.4 SD) concentration. nih.govfda.gov

Table 2: Protein Binding and Distribution of this compound and its Active Metabolite

| Compound | Protein Binding | Distribution | Source |

| This compound | 39.2% | Affinity for red blood cells (~39.17%) | nih.govcrsubscription.comnih.govfda.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgmedscape.com |

| Carboxylic Acid Metabolite | 62.7% | Predominantly in plasma (~69.7%) | nih.govcrsubscription.comnih.govfda.govdrugbank.comdrugs.comfda.govdrugs.comwikidoc.orgmedscape.com |

Plasma Protein Binding of this compound

In human plasma, this compound exhibits a plasma protein binding of approximately 39.2% at a concentration of 5 ng/mL. fishersci.cafishersci.cauni.lumims.commims.comwikidoc.org

| Compound | Plasma Protein Binding (%) | Concentration (ng/mL) |

|---|---|---|

| This compound | 39.2 | 5 |

Plasma Protein Binding of Carboxylic Acid Metabolite

The active carboxylic acid metabolite (referred to as R90692) demonstrates a higher degree of plasma protein binding compared to the parent compound. Its plasma protein binding in human plasma is approximately 62.7% at a concentration of 20 ng/mL. fishersci.cafishersci.cauni.lumims.commims.comwikidoc.org

| Compound | Plasma Protein Binding (%) | Concentration (ng/mL) |

|---|---|---|

| Carboxylic Acid Metabolite (R90692) | 62.7 | 20 |

Red Blood Cell Distribution of this compound

This compound exhibits an affinity for red blood cells, with studies indicating a distribution of 39.17% ± 1.4 SD into red blood cells in human blood. mims.com

| Compound | Red Blood Cell Distribution (%) |

|---|---|

| This compound | 39.17 ± 1.4 SD |

Plasma Distribution of Carboxylic Acid Metabolite

In contrast to the parent compound, the carboxylic acid metabolite (R90692) is predominantly concentrated in the plasma, with approximately 69.7% ± 1.4 SD found in the plasma. mims.com

| Compound | Plasma Distribution (%) |

|---|---|

| Carboxylic Acid Metabolite (R90692) | 69.7 ± 1.4 SD |

Drug-Drug Interaction Potential

CYP450 Enzyme Inhibition Studies

The metabolism of this compound is primarily mediated by non-CYP450 cytosolic enzymes, leading to the formation of its active carboxylic acid metabolite. fishersci.cafishersci.cauni.lunih.govmims.comwikidoc.org In vitro studies have demonstrated that neither this compound nor its carboxylic acid metabolite significantly inhibit reactions catalyzed by major cytochrome P450 (CYP450) enzymes. The observed inhibition was generally ≤ 25%. fishersci.cauni.lumims.comwikidoc.org

| Compound | CYP450 Enzyme Inhibition Potential (In Vitro) |

|---|---|

| This compound | Not substantial (≤ 25% inhibition) |

| Carboxylic Acid Metabolite | Not substantial (≤ 25% inhibition) |

Clinical Relevance of In Vitro Metabolism Inhibition (e.g., erythromycin, loratadine, ketotifen)

Due to the lack of substantial inhibition of CYP450 enzymes by this compound or its metabolite, clinically relevant drug interactions based on CYP450 enzyme inhibition are not anticipated with concomitantly administered drugs. mims.com Although in vitro studies indicated that this compound metabolism was inhibited by 25%–33% in the presence of erythromycin, loratadine, and ketotifen (B1218977), these inhibitions occurred at concentrations that were five to eight times higher than typical therapeutic plasma concentrations. This suggests that these in vitro findings have limited clinical significance under normal therapeutic conditions.

Preclinical Research and in Vivo Models

Animal Models of Allergic Conjunctivitis

Preclinical evaluation of alcaftadine has utilized well-established animal models that mimic the human condition of allergic conjunctivitis, allowing for detailed investigation of its anti-allergic and anti-inflammatory properties.

Murine models of allergic conjunctivitis have provided further insights into this compound's therapeutic actions, particularly in comparison to other established treatments. nih.govnih.govresearchgate.net In these models, sensitized mice are challenged with a topical allergen to induce both acute and delayed-phase allergic responses. nih.govnih.govresearchgate.net These models have been critical in assessing not only the immediate symptomatic relief but also the impact on the underlying inflammatory cascade. nih.govnih.govresearchgate.net

Guinea Pig Conjunctival Allergy Challenge Model

Assessment of Acute and Late-Phase Allergic Responses

This compound has demonstrated efficacy in mitigating both the immediate and delayed aspects of the allergic response in preclinical settings.

In the guinea pig model, this compound effectively prevents the acute-phase reactions of allergic conjunctivitis, such as edema and erythema, following a topical allergen challenge. google.com It demonstrates a dose-dependent ability to reduce the summated symptom scores in response to both histamine (B1213489) and allergen instillation. researchgate.netresearchgate.net This highlights its potent antihistaminic properties in vivo. researchgate.net

A key finding from preclinical studies is this compound's ability to attenuate the late-phase allergic response, which is characterized by the infiltration of inflammatory cells like eosinophils. dovepress.comnih.govnih.govresearchgate.net In a guinea pig model, this compound showed a dose-dependent reduction in eosinophil influx into the conjunctiva, an effect not significantly observed with ketotifen (B1218977). dovepress.comtandfonline.com Similarly, in murine models, this compound-treated animals exhibited significantly lower conjunctival eosinophil infiltration compared to control or olopatadine-treated animals. nih.govnih.govresearchgate.netresearchgate.net This effect on eosinophil recruitment suggests a distinct anti-inflammatory action beyond simple H1 receptor antagonism. nih.govnih.govresearchgate.netresearchgate.net

Prevention of Immediate Allergic Responses (e.g., histamine-induced, allergen-induced)

Comparative Preclinical Efficacy Studies (e.g., vs. ketotifen, dexamethasone)

Comparative studies have been essential in positioning this compound within the therapeutic landscape of allergic conjunctivitis treatments.

In the guinea pig conjunctival challenge model, this compound's efficacy in preventing immediate allergic responses was comparable to that of ketotifen. tandfonline.comarvojournals.org However, for the late-phase response, this compound demonstrated a potent ability to attenuate eosinophil influx, with a potency similar to that of dexamethasone (B1670325). tandfonline.comarvojournals.org At the highest doses tested, the reduction in eosinophil peroxidase by this compound was equivalent to that of dexamethasone. tandfonline.com

The following table summarizes the comparative efficacy of this compound in a guinea pig model:

| Treatment | Acute Phase Response (Edema & Erythema) | Late Phase Response (Eosinophil Infiltration) |

| This compound | Dose-dependent reduction, comparable to ketotifen dovepress.comtandfonline.com | Dose-dependent reduction, comparable to dexamethasone dovepress.comtandfonline.com |

| Ketotifen | Effective in reducing symptoms dovepress.comresearchgate.net | Did not significantly reduce eosinophil levels dovepress.comtandfonline.com |

| Dexamethasone | Ineffective in the acute phase tandfonline.com | Effective in reducing eosinophil levels dovepress.comtandfonline.com |

In a murine model, this compound was compared with olopatadine (B1677272). While both were effective in ameliorating acute-phase symptoms, this compound was significantly more effective at inhibiting eosinophil recruitment to the conjunctiva. nih.govnih.gov Furthermore, this compound, but not olopatadine, was shown to prevent the allergen-induced decrease in the expression of the tight junction protein ZO-1, suggesting a protective effect on the conjunctival epithelial barrier. nih.govnih.govresearchgate.net

The following table summarizes the findings from a comparative murine model study:

| Feature | This compound | Olopatadine |

| Acute-Phase Symptoms | Effective nih.govnih.gov | Effective nih.govnih.gov |

| Eosinophil Infiltration | Significantly reduced nih.govnih.govresearchgate.net | No significant reduction nih.govnih.gov |

| ZO-1 Protein Expression | Prevented decrease nih.govnih.govresearchgate.net | Did not prevent decrease nih.govnih.govresearchgate.net |

These preclinical findings underscore this compound's dual action, effectively addressing both the immediate symptoms and the underlying late-phase inflammation of allergic conjunctivitis, and differentiating it from other available treatments.

In Vitro Cellular Assays

In the realm of preclinical drug development, in vitro cellular assays are fundamental in elucidating the pharmacological profile of a compound. These laboratory-based studies assess a drug's effect on cells or tissues outside a living organism, offering insights into molecular mechanisms of action, receptor binding affinities, and potential cellular effects. For this compound, a series of in vitro assays have been instrumental in characterizing its activity at a cellular level, particularly concerning its interaction with histamine receptors and its influence on key cells involved in the allergic response.

H4 Receptor Activity (Functional Antagonism)

This compound has been identified as a functional antagonist of the histamine H4 receptor. researchgate.netdovepress.comdovepress.com This activity is significant as the H4 receptor is implicated in mediating pruritic responses and inflammation. archivesofmedicalscience.comnih.gov In cellular assays, this compound demonstrated the ability to act as a competitive antagonist at the human H4 receptor. researchgate.net This was evidenced by the rightward shift in histamine dose-response curves in the presence of increasing concentrations of this compound. researchgate.netresearchgate.net

The functional antagonism of the H4 receptor by this compound is a distinguishing feature compared to other topical treatments like olopatadine, which lacks H4 receptor activity. nih.gov Preclinical data suggest that the combination of H1 and H4 receptor antagonism may be more effective in reducing itching than an H1 antagonist alone. archivesofmedicalscience.comnih.gov this compound's activity at the H4 receptor, in addition to its potent H1 and H2 receptor antagonism, may underlie its ability to inhibit eosinophil recruitment, a key component of the late-phase allergic reaction. archivesofmedicalscience.com

Table 1: this compound H4 Receptor Activity

| Parameter | Value | Description | Source |

|---|---|---|---|

| pKi | 5.8 | A measure of the binding affinity of this compound to the H4 receptor. | dovepress.comdovepress.com |

| pA2 | 5.6 | The concentration of this compound that results in a two-fold decrease in histamine efficacy. | researchgate.netdovepress.comresearchgate.net |

| Functional Activity | Competitive Antagonist | This compound competes with histamine for binding to the H4 receptor, inhibiting its activation. | researchgate.netdovepress.com |

Inhibition of Histamine Release from Mast Cells

A key mechanism in the early phase of an allergic reaction is the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. dovepress.comnih.gov this compound has been shown to inhibit the release of histamine from mast cells, a property that contributes to its therapeutic efficacy in allergic conjunctivitis. nih.govfda.govmedscape.com This mast cell stabilizing effect prevents the release of mediators that are responsible for the clinical signs and symptoms of allergic conjunctivitis, such as itching and redness. nih.gov

The inhibition of histamine release from mast cells, coupled with its direct antagonism of histamine receptors, provides a dual mechanism of action for this compound. medscape.com This dual action is crucial for providing relief from the early-phase allergic response. nih.gov By stabilizing mast cells, this compound helps to suppress the inflammatory cascade at its inception. dovepress.com

Effects on Human Corneal Epithelial Cells and Cultured Conjunctival Epithelial Cells

In vitro studies on human corneal epithelial cells (HCECs) and cultured human conjunctival epithelial cells have provided valuable insights into the cellular effects of this compound on the ocular surface.

In a comparative study investigating the cytotoxicity of several topical ocular dual-action anti-allergic agents, this compound was found to be the least cytotoxic to HCECs. researchgate.netarvojournals.orgug.edu.gh Cell viability assays demonstrated that while all tested agents caused a decrease in cell viability in a time- and concentration-dependent manner, this compound had a less pronounced effect. researchgate.netarvojournals.orgug.edu.gh Morphological evaluation revealed that HCECs treated with this compound showed less detachment from culture dishes compared to those treated with bepotastine (B66143) or olopatadine. researchgate.net Furthermore, in a wound healing assay, this compound-treated HCEC monolayers exhibited the most effective wound closure. researchgate.netarvojournals.orgug.edu.gh

When evaluated for its anti-allergic effects on cultured human conjunctival epithelial cells, this compound demonstrated a significant ability to reduce the gene expression of allergic cytokines. arvojournals.orgug.edu.gh In cells where an allergic reaction was induced, this compound was superior in attenuating the gene expression of several key cytokines, with levels being similar to those in untreated cells. researchgate.net All tested agents significantly reduced the gene expression of allergic cytokines, but this compound had the most potent effect. arvojournals.orgug.edu.gh

These findings suggest that this compound not only possesses anti-allergic properties but may also have a more favorable profile concerning ocular surface health compared to other agents in its class. arvojournals.orgug.edu.gh

Table 2: Effects of this compound on Ocular Epithelial Cells

| Cell Type | Assay | Finding | Source |

|---|---|---|---|

| Human Corneal Epithelial Cells (HCECs) | Cytotoxicity (MTT Assay) | This compound was found to be the least cytotoxic compared to bepotastine and olopatadine. | researchgate.netarvojournals.orgug.edu.gh |

| Human Corneal Epithelial Cells (HCECs) | Cell Morphology | HCECs treated with this compound showed less detachment from culture dishes. | researchgate.net |

| Human Corneal Epithelial Cells (HCECs) | Wound Healing | This compound-treated monolayers showed the best wound healing. | researchgate.netarvojournals.orgug.edu.gh |

| Cultured Human Conjunctival Epithelial Cells | Gene Expression (Real-time PCR) | This compound had the greatest effect in reducing the gene expression of allergic cytokines. | arvojournals.orgug.edu.gh |

Clinical Research and Efficacy

Clinical Trial Design and Methodology

The clinical trials for alcaftadine were meticulously designed to provide robust evidence of its therapeutic value. These studies predominantly employed a randomized, double-masked, placebo-controlled design, which is the gold standard in clinical research. The patient population in these trials typically consisted of individuals with a confirmed history of allergic conjunctivitis and a positive skin test to common allergens. dovepress.comnih.gov

Phase I Studies (Tolerability, Comfort)

Initial Phase I studies were conducted to assess the tolerability and comfort of various this compound ophthalmic solution formulations. fda.govnih.gov These studies were crucial in determining the optimal concentration and formulation for further clinical development. In these trials, healthy volunteers received different concentrations of this compound, and their subjective comfort scores were recorded. nih.gov The results of these studies indicated that this compound was well-tolerated across a range of concentrations (0.05% to 0.5%), with minimal reports of discomfort. nih.gov This favorable tolerability profile paved the way for the selection of the 0.25% concentration for subsequent Phase III efficacy trials. fda.gov

Phase III Clinical Trials (Efficacy and Safety)

Phase III clinical trials were designed to definitively evaluate the efficacy and safety of this compound 0.25% ophthalmic solution. dovepress.comarvojournals.orgnih.gov These multicenter, placebo-controlled studies enrolled a larger population of patients with a history of allergic conjunctivitis. arvojournals.orgnih.gov The primary objective of these trials was to demonstrate the superiority of this compound over placebo in preventing the signs and symptoms of allergic conjunctivitis. arvojournals.orgresearchgate.net The trials assessed both the onset and duration of action of the drug, with efficacy evaluations conducted at 15 minutes and 16 hours after instillation. arvojournals.orgnih.gov The successful outcomes of these trials, which included three pivotal efficacy studies, were instrumental in the submission for regulatory approval. fda.govfda.gov

Conjunctival Allergen Challenge (CAC) Model in Human Studies

A key component of the this compound clinical trial program was the use of the Conjunctival Allergen Challenge (CAC) model. dovepress.comarvojournals.orgarvojournals.org The CAC model is a standardized and controlled method for inducing and evaluating the signs and symptoms of allergic conjunctivitis in a clinical setting. ophthalmologytimes.com This model allows for a precise and reproducible assessment of a drug's efficacy by challenging the eye with a known allergen and then measuring the subsequent allergic reaction. ophthalmologytimes.com In the this compound trials, subjects with a known sensitivity to specific allergens such as cat dander, ragweed, or grass pollen were enrolled. dovepress.comnih.gov After the administration of this compound or placebo, the subjects' eyes were challenged with the specific allergen, and the resulting signs and symptoms were graded at various time points. arvojournals.orgnih.gov The use of the CAC model provided a controlled environment to demonstrate the efficacy of this compound in preventing the ocular allergic response. researchgate.netscispace.com

Study Endpoints (Primary and Secondary)

The clinical trials for this compound utilized specific and well-defined endpoints to measure the drug's efficacy.

The primary efficacy endpoint in the this compound clinical trials was the prevention of ocular itching. arvojournals.orgnih.govresearchgate.net Ocular itching is a hallmark symptom of allergic conjunctivitis and is a key measure of treatment success from the patient's perspective. Itching was assessed by the subjects themselves using a standardized scoring system, typically a 0-4 scale, where 0 represents no itching and 4 represents severe, incapacitating itching. harvard.edu this compound consistently demonstrated a statistically significant reduction in ocular itching scores compared to placebo at both 15 minutes and 16 hours post-instillation. arvojournals.orgnih.gov Pooled analyses of multiple studies further confirmed the superiority of this compound in reducing ocular itching. nih.govnih.gov

Table 1: Mean Ocular Itching Scores Post-Conjunctival Allergen Challenge (CAC)

| Treatment Group | Time Point Post-CAC (minutes) | Mean Itching Score (0-4 scale) |

| This compound 0.25% | 3 | 0.50 |

| Olopatadine (B1677272) 0.2% | 3 | 0.87 |

| Placebo | 3, 5, 7 (overall) | 2.10 |

Data sourced from a pooled analysis of two multicenter, randomized clinical trials. nih.gov

Conjunctival redness, another key sign of allergic conjunctivitis, was also a primary endpoint in the this compound clinical trials. arvojournals.orgnih.govresearchgate.net Investigators assessed conjunctival redness using a standardized 0-4 grading scale, where 0 indicated no redness and 4 represented extremely severe redness. harvard.edu this compound was shown to be effective in reducing conjunctival redness compared to placebo. arvojournals.orgnih.gov However, while statistically significant differences were observed, some studies noted that the clinical significance for redness was not as consistently demonstrated as it was for ocular itching. fda.govdrugbank.com In some trials, this compound 0.25% did show a clinically and statistically significant reduction in conjunctival redness compared to placebo. fda.govnih.gov

Table 2: Percentage of Patients with Minimal Ocular Itch (<1 on a 0-4 scale)

| Treatment Group | Time After Instillation | Percentage of Patients |

| This compound 0.25% | 15 minutes (Onset of Action) | 97% |

| This compound 0.25% | 16 hours (Duration of Action) | 87% |

Data from a Phase III, multi-center, placebo-controlled trial. arvojournals.org

Other Allergic Signs and Symptoms

Beyond its primary efficacy in reducing ocular itching and conjunctival redness, clinical trials have shown this compound to be effective against other manifestations of allergic conjunctivitis. nih.govnih.gov In studies utilizing the conjunctival allergen challenge (CAC) model, this compound 0.25% ophthalmic solution demonstrated statistically significant reductions in chemosis (conjunctival swelling), lid swelling, and tearing compared to placebo. nih.govnih.gov

In a notable study, both this compound 0.25% and an active comparator, olopatadine 0.2%, showed superiority over placebo in reducing lid swelling and tearing at 16 and 24 hours post-instillation. nih.gov Furthermore, this compound 0.25% was the only treatment that provided statistically significant relief from chemosis at every time point during the 24-hour post-instillation evaluation. researchgate.net Treatment with this compound also resulted in a significant reduction in ocular mucous discharge. nih.govophthalmologytimes.com

Nasal Symptoms

Clinical studies have also evaluated the effect of this compound on nasal symptoms that often accompany allergic conjunctivitis, such as sneezing, rhinorrhea (runny nose), nasal congestion, and nasal pruritus (itching). nih.govophthalmologytimes.com In a CAC study, this compound 0.25% was shown to be statistically superior to placebo in reducing the severity of these nasal symptoms. nih.govnih.gov Specifically, statistically significant differences were observed in the this compound group compared to the vehicle in measured scores of rhinorrhea and nasal congestion. nih.gov

Onset and Duration of Action

The rapid onset and prolonged duration of action are critical attributes for an effective anti-allergic medication, and clinical research has confirmed these properties for this compound.

Rapid Onset of Ocular Itch Relief

Clinical trials have consistently demonstrated that this compound has a rapid onset of action, providing relief from ocular itching within minutes of administration. nih.govarvojournals.org In a CAC study, the onset of action was observed within 3 minutes following the allergen challenge. arvojournals.org At this time point, 97% of patients treated with this compound 0.25% reported minimal itching. arvojournals.org Another study confirmed a rapid onset of action of less than 15 minutes. drugbank.com

Sustained Duration of Action for Ocular Itch Prevention

This compound exhibits a long duration of action, providing sustained prevention of ocular itching for at least 16 hours. nih.govarvojournals.orgdrugbank.com In a clinical trial, a single dose of this compound 0.25% was effective in preventing ocular itching for this extended period. arvojournals.org At 16 hours post-administration and following an allergen challenge, 87% of patients treated with this compound reported minimal itch. arvojournals.org This long-lasting efficacy supports its once-daily dosing regimen. medicalletter.org

Comparative Clinical Efficacy Studies

To establish its place in therapy, this compound has been compared against placebo in numerous clinical trials.

This compound vs. Placebo

In multiple double-masked, multicenter, placebo-controlled Phase III studies, this compound has consistently demonstrated superior efficacy compared to placebo in preventing ocular itching and reducing conjunctival redness. nih.govdrugbank.com The differences observed between the this compound and placebo groups have been both clinically and statistically significant. nih.govarvojournals.org

One pivotal study involving 58 healthy volunteers with a history of allergic conjunctivitis showed that this compound 0.25% was significantly more effective than placebo in preventing ocular itching and conjunctival redness at both 15 minutes and 16 hours after administration. nih.gov Furthermore, this compound significantly reduced almost all other allergic signs and symptoms compared to the vehicle. nih.gov

Another comparative study evaluated different concentrations of this compound and found that this compound 0.25% exhibited significantly lower mean scores for ocular itching and conjunctival redness compared with placebo. nih.gov Specifically, the mean differences from placebo for ocular itching with this compound 0.25% were -1.95, -1.92, and -1.77 units at 3, 5, and 7 minutes post-CAC, respectively. arvojournals.org

Below is a data table summarizing the comparative efficacy of this compound 0.25% versus placebo in reducing ocular itching from a key clinical trial.

| Time Point Post-CAC | Mean Itch Score (this compound 0.25%) | Mean Itch Score (Placebo) | Mean Difference |

| 3 minutes | 0.50 | 2.10 | -1.60 |

| 5 minutes | Data not available | Data not available | Data not available |

| 7 minutes | Data not available | Data not available | Data not available |

Data adapted from a pooled analysis of two multicenter randomized clinical trials. nih.gov

This compound vs. Olopatadine (0.1%, 0.2%)

Comparisons between this compound and olopatadine, another prominent dual-action anti-allergic agent, have been a key area of clinical research. ijbcp.com Both are known to inhibit histamine (B1213489) receptors and stabilize mast cells, addressing both early and late phases of the allergic response. ijbcp.comjebmh.comresearchgate.netijlbpr.com

Ocular itching is a hallmark symptom of allergic conjunctivitis. tandfonline.com Clinical trials using the conjunctival allergen challenge (CAC) model have been instrumental in comparing the efficacy of this compound and olopatadine in providing itch relief.

Another analysis highlighted that while a similar percentage of subjects in both treatment groups reported a complete absence of itching, a significantly higher percentage of subjects treated with this compound reported minimal itching (a score of less than 1) compared to the olopatadine group (76.1% vs. 58.1%). ophthalmologytimes.com This suggests that this compound may provide a greater magnitude of itch relief for a larger proportion of patients. ophthalmologytimes.com

Studies have also shown that this compound has an earlier onset of action for itch relief compared to olopatadine 0.1%. taylorandfrancis.comtandfonline.com In some trials, this compound 0.25% was found to be more effective than olopatadine 0.2% in alleviating ocular itching. ijbcp.com

Table 1: Comparison of Itch Relief - this compound vs. Olopatadine

| Efficacy Measure | This compound 0.25% | Olopatadine 0.2% | p-value | Citation |

|---|---|---|---|---|

| Mean Itch Score (3 min post-CAC, 16h post-instillation) | 0.50 | 0.87 | 0.0006 | nih.gov |

| Overall Mean Itch Score (3, 5, & 7 min post-CAC, 16h post-instillation) | 0.68 | 0.92 | 0.0390 | nih.gov |

| Subjects with Minimal Itch (all time points, 16h post-instillation) | 76.1% | 58.1% | 0.0121 | ophthalmologytimes.com |

Conjunctival redness, or hyperemia, is another primary sign of allergic conjunctivitis. In a study conducted in Japan involving subjects with sensitivity to Japanese cedar pollen, this compound 0.25% was found to be statistically superior to olopatadine 0.1% in preventing conjunctival hyperemia at 7 and 15 minutes post-CAC. tandfonline.comtandfonline.com Even though this compound was dosed 8 hours before the allergen challenge and olopatadine only 4 hours before, the former showed better efficacy in reducing redness. tandfonline.comtandfonline.com

A separate prospective cohort study also concluded that this compound was more effective than olopatadine in reducing conjunctival hyperemia by the 14th day of treatment. njppp.com

Table 2: Comparison of Conjunctival Redness - this compound vs. Olopatadine

| Time Point Post-CAC | Outcome | Citation |

|---|---|---|

| 7 and 15 minutes | This compound 0.25% showed statistically significantly lower conjunctival hyperemia scores compared to olopatadine 0.1%. | tandfonline.comtandfonline.com |

| Day 14 of treatment | This compound group showed more effective reduction in hyperemia symptoms compared to the olopatadine group. | njppp.com |

The allergic response is characterized by an early phase, driven by histamine release from mast cells, and a late phase, involving the influx of inflammatory cells like eosinophils. jebmh.comresearchgate.netijlbpr.com Both this compound and olopatadine are dual-action agents that target both phases. ijbcp.comjebmh.comresearchgate.netijlbpr.com

In a murine model of allergic conjunctivitis, both this compound and olopatadine were effective in ameliorating the acute-phase symptoms. nih.govarvojournals.org However, this compound demonstrated a superior ability to inhibit the recruitment of eosinophils to the conjunctiva during the late phase of the allergic reaction compared to olopatadine. nih.govnih.gov This suggests that this compound may have a more pronounced effect on the inflammatory cascade that characterizes the late-phase response. nih.govnih.gov

The conjunctival epithelium forms a crucial barrier against allergens. Pro-inflammatory cytokines released during an allergic reaction can disrupt the tight junctions between epithelial cells, increasing permeability. tandfonline.comtaylorandfrancis.com

A murine model of allergic conjunctivitis revealed that this compound has a greater effect than olopatadine in maintaining the stability of the epithelial junctional protein, zonula occludens-1 (ZO-1). tandfonline.comtaylorandfrancis.com Allergen challenge led to a significant decrease in ZO-1 expression, which was prevented by this compound but not by olopatadine. nih.govarvojournals.orgnih.gov This protective effect on the epithelial barrier may contribute to the sustained duration of action of this compound. taylorandfrancis.com

Table 3: Impact on Epithelial Junctional Protein (ZO-1) - this compound vs. Olopatadine

| Treatment | Effect on ZO-1 Degradation | Citation |

|---|---|---|

| This compound | Prevented allergen-induced degradation | nih.govarvojournals.orgnih.gov |

| Olopatadine | Failed to prevent allergen-induced degradation | nih.govarvojournals.orgnih.gov |

Efficacy in Early-Phase vs. Late-Phase Allergy

This compound vs. Bepotastine (B66143)

Clinical comparisons have also been made between this compound and bepotastine, another antihistamine with mast cell stabilizing properties.

A retrospective cohort study comparing this compound 0.25% and bepotastine besilate 1.5% found that both were effective in managing the symptoms of allergic conjunctivitis. silae.it However, this compound provided statistically significant better relief from itching and redness compared to bepotastine. silae.it

In contrast, another comparative study found no statistically significant difference in the efficacy of this compound, olopatadine, and bepotastine in resolving the symptoms of allergic conjunctivitis, with all three providing almost complete relief after one week of use. scispace.com

Table 4: Comparison of Symptom Relief - this compound vs. Bepotastine

| Symptom | Retrospective Study Finding | Comparative Trial Finding | Citation |

|---|---|---|---|

| Itching | This compound provided statistically significant better relief. | No statistically significant difference. | silae.itscispace.com |

| Redness | This compound provided statistically significant better relief. | No statistically significant difference. | silae.itscispace.com |

Subgroup Analyses in Clinical Trials (e.g., age groups, specific allergens)

Subgroup analyses of clinical trial data can provide insights into the efficacy of a drug in specific patient populations.

A pooled analysis of two multicenter, randomized, placebo-controlled studies evaluated the efficacy of this compound 0.25% in subjects challenged with either seasonal (e.g., grass, ragweed, trees) or perennial (e.g., cat dander, dust mites) allergens. nih.govharvard.edu The results demonstrated that this compound significantly reduced ocular itching compared to placebo in both the seasonal and perennial allergen groups. nih.govharvard.edu The percentage reduction in itching was similar between the two groups, indicating that this compound is effective against a broad range of common allergens. nih.gov

Post-Marketing Surveillance and Real-World Evidence

Following its approval, the efficacy of this compound has been monitored through post-marketing surveillance and evaluated in studies designed to reflect real-world clinical practice. This surveillance provides crucial insights into the performance of the compound outside the controlled environment of pre-approval clinical trials.

A formal post-marketing surveillance study was initiated in Korea to assess the safety and efficacy of this compound 0.25% ophthalmic solution for preventing itching associated with allergic conjunctivitis in routine clinical practice. clinicaltrials.govveeva.comeuropa.eu The study was designed to evaluate the effectiveness of the treatment as prescribed by healthcare providers in a real-world setting, providing further data on its clinical performance after its market launch. clinicaltrials.goveuropa.eu

Real-world evidence for this compound's efficacy is also derived from comparative clinical studies against other established treatments. Multiple prospective, randomized studies have compared this compound to olopatadine in patients with allergic conjunctivitis. These studies, conducted in clinical settings such as tertiary care hospitals, provide valuable data on comparative effectiveness.

One such study demonstrated a statistically significant improvement in patients treated with this compound compared to those treated with olopatadine at both two-week and four-week follow-ups. ijbcp.com Another comparative trial found that this compound 0.25% provided a significantly higher mean reduction in total severity scores compared to olopatadine 0.2% after one and two weeks of treatment. jebmh.com Patients treated with this compound experienced a comparatively earlier alleviation of signs and symptoms. jebmh.com A meta-analysis of twelve randomized controlled trials involving 1,064 patients concluded that this compound was more effective than olopatadine in reducing ocular symptom scores at day 7 and day 14, as well as the conjunctival hyperemia score at day 14. termedia.pl

The conjunctival allergen challenge (CAC) model, while a controlled method, is considered to provide results that are valid and representative of efficacy in real-world conditions. tandfonline.comtandfonline.com In a study using this model to simulate Japanese cedar pollen-induced allergic conjunctivitis, this compound 0.25% was found to be significantly more effective than a vehicle in preventing both ocular itching and conjunctival hyperemia (p < 0.001). tandfonline.comtandfonline.com The same study established that this compound 0.25% was noninferior to olopatadine 0.1%. tandfonline.com Furthermore, this compound demonstrated significantly lower hyperemia scores than olopatadine at 7 and 15 minutes post-CAC (p ≤ 0.027). tandfonline.comtandfonline.com

Studies have consistently shown this compound's ability to provide rapid and long-lasting relief, a key factor in real-world effectiveness. Its efficacy in preventing ocular itching has been demonstrated to have an onset of action within 3 minutes and a duration of at least 16 hours. nih.govarvojournals.org In a CAC study, 87% of this compound-treated patients experienced minimal itching 16 hours after administration. arvojournals.org

The table below summarizes findings from a comparative study evaluating the efficacy of this compound versus olopatadine in treating allergic conjunctivitis based on the mean reduction in symptom severity scores.

Table 1: Comparative Efficacy of this compound 0.25% vs. Olopatadine 0.2%

| Time Point | This compound 0.25% (Mean Reduction in Severity Score) | Olopatadine 0.2% (Mean Reduction in Severity Score) | Statistical Significance (p-value) |

|---|---|---|---|

| Week 1 | Higher Reduction | Lower Reduction | p = 0.0205 |

| Week 2 | Higher Reduction | Lower Reduction | p = 0.0475 |

Data sourced from a prospective, observer-masked, single-center clinical trial. jebmh.com

Further real-world evidence from a prospective comparative study highlighted the improvement in clinical signs and symptoms over a four-week period.

Table 2: Evolution of Patient Symptoms in a 4-Week Comparative Study

| Treatment Group | Time Point | Symptom Severity: Moderate | Symptom Severity: Severe |

|---|---|---|---|

| This compound 0.25% | Presentation | 36.6% | 63.3% |

| Week 2 | 63.3% (Improved from Severe) | 0% | |

| Week 4 | 0% (Recovered) | 0% | |

| Olopatadine 0.2% | Presentation | 38% | 62% |

| Week 2 | 62% (Improved from Severe) | 0% | |

| Week 4 | 15.8% (Improved from Severe) | 0% |

Safety and Tolerability in Clinical Trials

Adverse Event Reporting

Clinical studies have consistently shown that alcaftadine is well-tolerated. The most frequently reported adverse reactions are ocular in nature and typically mild and transient.

In a pooled analysis of two multicenter randomized clinical trials involving 189 subjects, only four individuals treated with this compound 0.25% experienced at least one adverse event. nih.gov Importantly, none of these were considered treatment-related, and no serious adverse events were reported. nih.gov Another safety study with 909 subjects over a six-week period also supported the safety of this compound. e-lactancia.org

The most common ocular adverse reactions, occurring in less than 4% of patients, include: e-lactancia.orgfda.gov

Eye irritation e-lactancia.orgfda.gov

Burning and/or stinging upon instillation e-lactancia.orgfda.gov

Eye redness e-lactancia.orgfda.gov

Eye pruritus e-lactancia.orgfda.gov

Non-ocular adverse reactions are less common, occurring in fewer than 3% of subjects. e-lactancia.orgfda.gov These can include: e-lactancia.orgfda.govdrugs.com

Nasopharyngitis e-lactancia.orgfda.govdrugs.com

Headache e-lactancia.orgfda.govdrugs.com

Influenza e-lactancia.orgdrugs.com

It is noteworthy that some of these non-ocular events were similar to the underlying allergic conjunctivitis being studied. e-lactancia.orgfda.gov

Ocular Safety Measures (e.g., visual acuity, slit lamp biomicroscopy)

Comprehensive ocular safety assessments are a standard component of clinical trials for ophthalmic medications. For this compound, these measures have consistently demonstrated its safety for ocular tissues.

Visual Acuity: Across multiple studies, this compound has not been shown to have a negative impact on visual acuity. tandfonline.comarvojournals.orgnih.gov In a Phase III trial, visual acuity was a predetermined safety measure, and no significant issues were reported. tandfonline.comnih.govresearchgate.net To be eligible for enrollment in these trials, subjects were required to have a best-corrected visual acuity of 0.6 or better on the logMAR scale in each eye. nih.govdovepress.com

Slit Lamp Biomicroscopy: Slit lamp examinations are used to assess the anterior segment of the eye. In clinical trials, slit lamp biomicroscopy was a key safety measure, and no significant safety concerns were identified with the use of this compound. tandfonline.comarvojournals.orgnih.govfda.gov One study noted that among eyes treated with this compound, only a very small percentage (0.8%) had any abnormal findings on slit lamp examination. fda.gov

Systemic Safety Considerations

Although this compound is administered topically to the eye, understanding its systemic absorption and potential effects is crucial for a complete safety profile.

Following ocular administration, this compound and its active carboxylic acid metabolite are absorbed into the systemic circulation in very low concentrations. e-lactancia.orgdrugs.comunboundmedicine.comaap.org Peak plasma concentrations of this compound are reached at a median of 15 minutes and are generally very low. e-lactancia.orgdrugs.com The active metabolite reaches its peak concentration at approximately 1 hour. e-lactancia.orgdrugs.com Importantly, there is no evidence of systemic accumulation of either this compound or its active metabolite with daily topical administration. e-lactancia.orgaap.org

Comparison of Safety Profile with Other Ocular Antiallergic Agents

The safety of this compound has been compared to other commonly used ocular antiallergic agents, such as olopatadine (B1677272), ketotifen (B1218977), and bepotastine (B66143).

In a comparative study, this compound 0.25% was found to be as well-tolerated as olopatadine 0.1%. arvojournals.org Another study comparing this compound 0.25% with olopatadine 0.2% found that both treatments were safe and effective, with no adverse effects reported for either drug in the study. ijbcp.comjebmh.comijbcp.com A separate comparative study also reported no adverse effects for either this compound or olopatadine. researchgate.net One study did report some mild adverse effects for both this compound and olopatadine, including headache, burning sensation, dizziness, and mild redness, with no statistically significant difference in the incidence of these events between the two groups. njppp.com

Translational Research and Future Directions

Exploration of Additional Receptor Interactions and Signaling Pathways

While alcaftadine's primary mechanism of action involves antagonizing the H1 histamine (B1213489) receptor and stabilizing mast cells, research has revealed a more complex pharmacological profile. patsnap.commedicoverhospitals.in Studies have demonstrated that this compound also exhibits high affinity for H2 receptors and moderate affinity for H4 receptors. dovepress.comnih.govnih.gov This multi-receptor engagement may contribute to its broad efficacy and unique therapeutic properties that distinguish it from other antihistamines. arvojournals.orgresearchgate.net

The interaction with H2 receptors, also involved in vasodilation, and H4 receptors, which play a role in modulating immune and inflammatory cell responses, suggests a more comprehensive suppression of the allergic cascade. nih.govresearchgate.net Specifically, H4 receptor antagonism can inhibit the recruitment of key inflammatory cells like eosinophils to the conjunctiva. carnit.co.ilnih.gov Further research is focused on elucidating the precise signaling pathways activated or inhibited by this compound's interaction with these additional receptors. Understanding these downstream effects could uncover new therapeutic targets and explain its potent anti-inflammatory actions beyond simple histamine blockade. researchgate.netcarnit.co.il

Competitive binding experiments have also explored this compound's interaction with other cellular targets. While showing high specificity for histamine receptors, weak affinity has been noted for serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), α1 adrenergic, and muscarinic cholinergic receptors. dovepress.com The clinical significance of these minor interactions remains a subject for future investigation.

Table 1: this compound Receptor Binding Affinities

| Receptor | Binding Affinity (IC50 or Ki) | Comparative Notes | Reference(s) |

| Histamine H1 | High affinity (Ki 3.1 nM, IC50 8.6 nM) | Comparable to other H1 antihistamines. | dovepress.comarvojournals.org |

| Histamine H2 | High affinity (Ki 58 nM, IC50 62 nM) | ~19-fold higher affinity than ketotifen (B1218977). | dovepress.comarvojournals.org |

| Histamine H4 | Moderate affinity (Ki 2.9 µM, IC50 4.4 µM) | ~17-fold higher affinity than reported for ketotifen. | dovepress.comarvojournals.org |

| Serotonin 5-HT2A | pKi 5.6 | Significant binding detected. | dovepress.com |

| Serotonin 5-HT2C | pKi 5.7 | Significant binding detected. | dovepress.com |

| α1 Adrenergic | Weak affinity | dovepress.com | |

| Serotonin 5-HT1A | Weak affinity | dovepress.com | |

| Muscarinic Cholinergic | Weak affinity | dovepress.com |

This table is interactive. Click on the headers to sort the data.

Investigation of Long-Term Effects on Ocular Surface Homeostasis

The long-term use of any topical ophthalmic agent raises questions about its impact on the delicate balance of the ocular surface. While generally well-tolerated, future research will focus on the extended effects of this compound on ocular surface homeostasis. nih.govresearchgate.net This includes assessing potential alterations in tear film stability, composition, and dynamics, which can be affected by both the active ingredient and excipients like preservatives. nih.govresearchgate.netjiaci.org

A critical area of investigation is this compound's effect on the conjunctival epithelium. Preclinical studies have encouragingly shown that this compound may have a protective effect on epithelial tight junction proteins, which are crucial for maintaining the barrier function of the conjunctiva. researchgate.netophthalmologytimes.comophthalmologytimes.com By preventing the disruption of these junctions, this compound could potentially reduce allergen penetration and subsequent immune responses. Further long-term clinical studies are needed to confirm these findings and evaluate parameters such as goblet cell density and mucin production, which are vital for a healthy ocular surface. jiaci.org The impact of preservatives, such as benzalkonium chloride, found in some formulations, on the ocular surface with chronic use is also an area that warrants continued investigation. nih.govjiaci.org

Development of Novel Formulations or Delivery Systems

To enhance patient compliance, improve bioavailability, and potentially reduce preservative load, research into novel formulations and delivery systems for this compound is a promising future direction. Current research in ophthalmic drug delivery is exploring various advanced platforms that could be adapted for this compound. mdpi.com

These include:

In situ gelling systems: These formulations are administered as a liquid but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or ions in the tear film), prolonging the drug's residence time on the ocular surface. mdpi.com

Nanoparticle-based carriers: Encapsulating this compound in nanoparticles could improve its penetration into ocular tissues and provide a sustained release profile, potentially allowing for less frequent administration. mdpi.com

Preservative-free formulations: Given the potential for long-term preservative-induced ocular surface damage, the development of a commercially available, preservative-free this compound formulation would be a significant advancement, particularly for patients with pre-existing dry eye disease or those requiring chronic therapy. jiaci.orgscilit.com